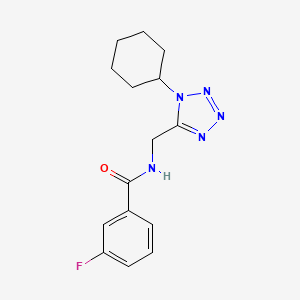

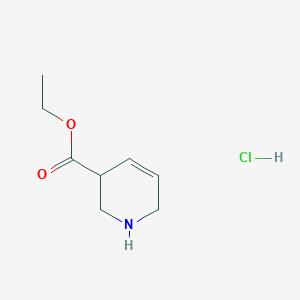

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone and related compounds have been studied for their synthesis and involvement in chemical reactions. A notable method involves the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, exhibiting good yields, high selectivity, low catalyst loading, and faster reaction times, confirmed by nOe studies and X-ray crystallography (B. Reddy et al., 2012).

Corrosion Inhibition

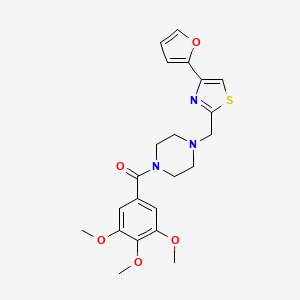

Studies on the inhibitive effect of organic inhibitors on mild steel corrosion in acidic mediums highlighted the potential of furan-2-yl methanone derivatives. Specifically, derivatives like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-ABPFM) and [4-(4-aminophenyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-APFM)] showed promising corrosion inhibition efficiencies up to 80% and 73%, respectively, through mechanisms like Langmuir adsorption isotherm, providing a protective film on mild steel surfaces (P. Singaravelu et al., 2022).

Antimicrobial and Anticancer Activities

The design and synthesis of azole derivatives including structures related to the mentioned compound have been explored for their antimicrobial activities. New 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives were synthesized, with some displaying activity against tested microorganisms, highlighting the potential for antimicrobial applications (Serap Başoğlu et al., 2013). Additionally, novel thioxothiazolidin-4-one derivatives synthesized from furan-2-carbohydrazide showed significant anticancer and antiangiogenic effects in a mouse Ehrlich Ascites Tumor model, suggesting potential for anticancer therapy (S. Chandrappa et al., 2010).

Anti-mycobacterial Chemotypes

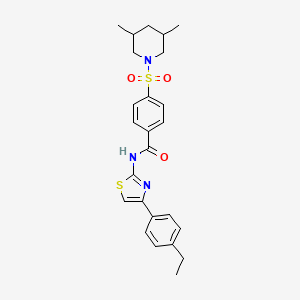

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype, with derivatives showing potent activity against the Mycobacterium tuberculosis H37Rv strain. This research highlights the structure-activity relationship and therapeutic potential of these compounds in treating tuberculosis (S. Pancholia et al., 2016).

Propriétés

IUPAC Name |

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-27-18-11-15(12-19(28-2)21(18)29-3)22(26)25-8-6-24(7-9-25)13-20-23-16(14-31-20)17-5-4-10-30-17/h4-5,10-12,14H,6-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFHFAYIBYMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}amino)acetate](/img/structure/B2737357.png)

![Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2737360.png)

![4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2737361.png)

![(Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B2737363.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2737368.png)

![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)